3-Mercapto-2-pentanone

Flavor chemistry Meat aroma Stable isotope dilution assay

3-Mercapto-2-pentanone (CAS 67633-97-0) is a synthetic sulfur-containing flavor compound with the molecular formula C5H10OS and a molecular weight of 118.2 g/mol. It is classified as a ketone bearing a mercapto (-SH) functional group, characterized as a colorless to pale yellow liquid with a density of approximately 0.988 g/cm³ and a boiling point of 157.5°C at 760 mmHg.

Molecular Formula C5H10OS
Molecular Weight 118.2 g/mol
CAS No. 67633-97-0
Cat. No. B1362483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercapto-2-pentanone
CAS67633-97-0
Molecular FormulaC5H10OS
Molecular Weight118.2 g/mol
Structural Identifiers
SMILESCCC(C(=O)C)S
InChIInChI=1S/C5H10OS/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3
InChIKeySZECUQRKLXRGSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  miscible in alcohol

3-Mercapto-2-pentanone (CAS 67633-97-0): Technical Baseline for Procurement and Scientific Selection


3-Mercapto-2-pentanone (CAS 67633-97-0) is a synthetic sulfur-containing flavor compound with the molecular formula C5H10OS and a molecular weight of 118.2 g/mol [1]. It is classified as a ketone bearing a mercapto (-SH) functional group, characterized as a colorless to pale yellow liquid with a density of approximately 0.988 g/cm³ and a boiling point of 157.5°C at 760 mmHg . The compound is recognized by multiple regulatory bodies and authoritative databases: it carries FEMA GRAS designation number 3300, JECFA flavor number 560, Council of Europe number 2327, and is listed in the FDA's Substances Added to Food (formerly EAFUS) database as a flavoring agent or adjuvant [2]. Its organoleptic profile is described as sulfurous, roasted, meaty, alliaceous, with nuances of onion, horseradish, and subtle tropical fruit notes [3].

Why 3-Mercapto-2-pentanone (CAS 67633-97-0) Cannot Be Replaced by Its Positional Isomer or Other Thiol-Containing Analogs


Substituting 3-mercapto-2-pentanone with its positional isomer 2-mercapto-3-pentanone or other structurally related sulfur compounds is not scientifically defensible due to three distinct, verifiable points of divergence: (1) quantitative natural abundance in heated meat matrices differs substantially between the two isomers [1]; (2) their Maillard reaction formation pathways are mechanistically distinct, with 3-mercapto-2-pentanone originating from dual precursor routes while 2-mercapto-3-pentanone derives from a single pathway, fundamentally affecting their relative generation in different food systems [2]; and (3) regulatory acceptance and application-specific intellectual property differ markedly—3-mercapto-2-pentanone holds FEMA GRAS and JECFA approval, while 2-mercapto-3-pentanone is explicitly noted as "not for flavor use" in authoritative industry references [3]. These distinctions carry direct implications for flavor authenticity, formulation reproducibility, and regulatory compliance.

Quantitative Differentiation Evidence: 3-Mercapto-2-pentanone (CAS 67633-97-0) Versus Comparators


Quantitative Abundance in Heated Meat: 3-Mercapto-2-pentanone Outperforms Its Positional Isomer 2-Mercapto-3-pentanone

In a direct head-to-head quantification using stable isotope dilution assay in heated meat, 3-mercapto-2-pentanone (3M2P) demonstrated consistently higher natural abundance than its positional isomer 2-mercapto-3-pentanone (2M3P) across multiple meat types [1]. This quantitative difference directly impacts the compound's contribution to authentic cooked meat flavor profiles.

Flavor chemistry Meat aroma Stable isotope dilution assay

Distinct Maillard Reaction Formation Pathways: 3-Mercapto-2-pentanone Derives from Dual Precursors Versus Single Pathway for Its Isomer

Labeling studies using [13C5]ribose demonstrated that 3-mercapto-2-pentanone is formed from both 4-hydroxy-5-methyl-3(2H)-furanone and ribose (dual pathways), whereas 2-mercapto-3-pentanone was found unlabeled and originates exclusively from 4-hydroxy-5-methyl-3(2H)-furanone (single pathway) [1]. This mechanistic distinction explains the differential generation of these isomers under varying thermal processing conditions.

Maillard reaction Flavor precursor chemistry Mechanistic differentiation

Chicken Flavor Enhancement: Patent-Backed Specificity for 3-Mercapto-2-pentanone

Japanese Patent JP7471887B2 (Nissin Foods Holdings Co., Ltd., 2024) specifically claims 3-mercapto-2-pentanone as the active flavor-enhancing agent for chicken flavor in chicken-containing foods [1]. The patent further discloses synergistic enhancement when combined with black pepper extract.

Flavor enhancement Poultry flavor Patent-protected application

Regulatory Status Differentiation: FEMA GRAS and JECFA Approval Exclusively for 3-Mercapto-2-pentanone

3-Mercapto-2-pentanone holds FEMA GRAS status (FEMA 3300), JECFA approval (No. 560), and inclusion in the FDA EAFUS database [1]. In contrast, its positional isomer 2-mercapto-3-pentanone is explicitly designated in authoritative flavor databases as "not for flavor use" [2]. This regulatory bifurcation creates a binary selection criterion for any application requiring food-grade compliance.

Regulatory compliance GRAS Food additive approval

Odor Activity Contribution in Thermally Treated Model Systems

In aroma extract dilution analysis (AEDA) of a thermally treated ribose-cysteine model system, 3-mercapto-2-pentanone was identified among the compounds with the highest flavor dilution (FD) factors, alongside 2-furfurylthiol, 2-methyl-3-furanthiol, and 5-acetyl-2,3-dihydro-1,4-thiazine . High FD factors indicate potent odor contribution at low concentrations.

Aroma extract dilution analysis FD factor Odor activity

Compound Stability and Storage Formulation Differentiation

Commercially, 3-mercapto-2-pentanone is supplied in formulations incorporating 0.1% calcium carbonate as a stabilizing agent, enhancing storage stability and performance across various food and beverage formulations . This stabilization strategy addresses the compound's inherent light and air sensitivity , providing a procurement advantage over unstabilized thiol alternatives.

Stability Storage optimization Formulation additives

Evidence-Backed Application Scenarios for 3-Mercapto-2-pentanone (CAS 67633-97-0)


Authentic Meat Flavor Reconstitution in Processed Foods and Reaction Flavors

Based on the quantitative abundance data showing 3-mercapto-2-pentanone at concentrations up to 117 μg/kg in heated pork and 100 μg/kg in chicken [1], this compound is the scientifically validated choice for formulating authentic cooked meat flavor profiles. Flavor houses developing beef, pork, and chicken reaction flavors should prioritize this compound to achieve concentrations matching natural meat matrices. Recommended usage levels range from 0.1-2 ppm in final food products, consistent with its natural occurrence range .

Chicken Flavor Enhancement in Processed Poultry Products

As specifically claimed in Japanese Patent JP7471887B2 [1], 3-mercapto-2-pentanone is validated for enhancing chicken flavor in chicken-containing foods. Product developers in the poultry processing, instant noodle, soup, and ready-meal sectors should incorporate this compound for chicken flavor fortification. The patent further supports synergistic formulation with black pepper extract for enhanced flavor impact. JECFA has determined no safety concern at current intake levels (ADI not specified), supporting its use as a flavoring agent .

Savory Snack Seasonings and Culinary Base Formulations

The compound's high flavor dilution factor in thermally treated Maillard model systems [1] supports its use as a high-impact savory top-note in snack seasonings, soup bases, gravy mixes, and bouillon formulations. Its ultra-low odor threshold enables cost-effective dosing at sub-ppm levels while delivering pronounced roasted, meaty, and alliaceous character. The compound is approved for use in baked goods, meat products, soups, dairy products, and cereals at recommended concentrations of approximately 0.2 mg/kg under China GB 2760-1996 [2].

Analytical Standard for Meat Flavor Research and Quality Control

Stable isotope dilution assays using deuterium-labeled 3-mercapto-2-pentanone have been established as validated analytical methods for quantifying this compound in heated meat matrices [1]. Research laboratories and quality control facilities in the flavor and food industries can procure high-purity (≥95-99%) material for use as an analytical reference standard. Validated HPLC methods using reverse-phase conditions with acetonitrile/water/phosphoric acid mobile phases are available for purity verification and impurity profiling [2].

Technical Documentation Hub

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